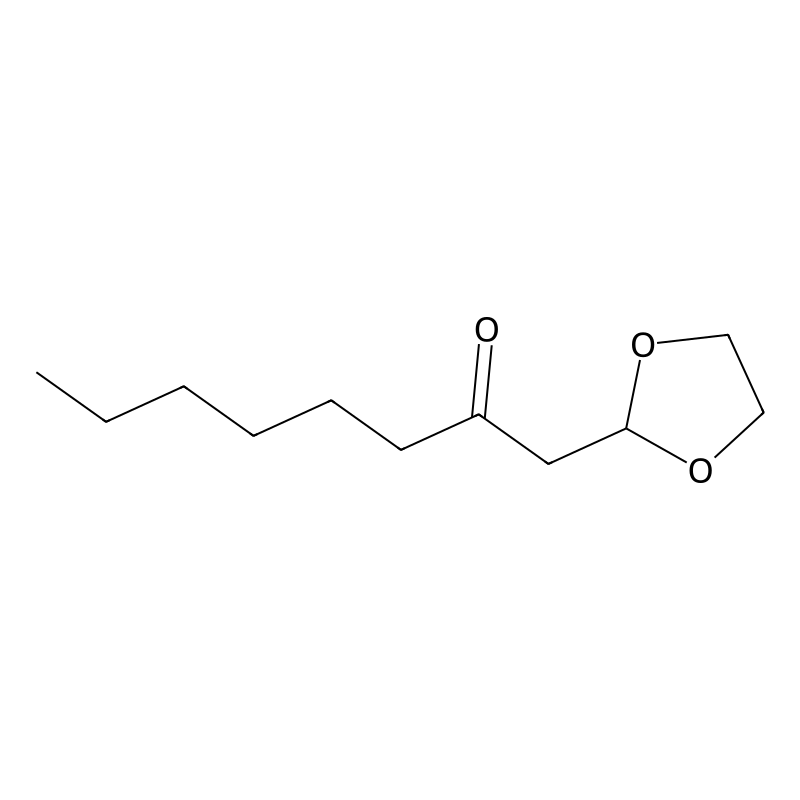

1-(1,3-Dioxolan-2-yl)-octan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enantioselective Synthesis and Catalysis

One prominent application of 1-(1,3-Dioxolan-2-yl)-octan-2-one lies in the realm of enantioselective synthesis, a field concerned with creating molecules with a specific handedness. Here, optically active (meaning they rotate plane-polarized light) 1,3-dioxolan-2-yl cation intermediates play a crucial role. Researchers have employed chiral hypervalent iodine(III) reagents to generate these intermediates, enabling the enantioselective dioxyacetylation of alkenes []. This process facilitates the regioselective attack (attack on a specific location) of a nucleophile (electron-donating molecule) and interestingly, can lead to the reversal of enantioselectivity of the dioxyacetylation [].

Another example involves chiral gold(I) complexes acting as catalysts in the enantioselective intermolecular hydroamination of 1-alkenes, including 1-octene, with cyclic ureas []. This research achieved high yields (quantity of product obtained) and regioselectivity (reaction at the desired location), with enantiomeric excesses (enantiopure product ratio) reaching up to 78% [].

1-(1,3-Dioxolan-2-yl)-octan-2-one is an organic compound classified within the dioxolane family, characterized by a five-membered ring structure containing two oxygen atoms. This compound features a dioxolane moiety at one end and an octan-2-one chain, which contributes to its unique chemical properties. Dioxolanes, including this compound, are known for their versatility in organic synthesis and as solvents due to their polar nature and ability to stabilize various functional groups .

- Oxidation: It can be oxidized using agents such as potassium permanganate or osmium tetroxide, leading to the formation of ketones or aldehydes from alcohols.

- Reduction: Reduction reactions can be performed using lithium aluminium hydride or sodium borohydride, converting carbonyl groups to alcohols.

- Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, allowing for the introduction of new functional groups.

The biological activity of 1-(1,3-Dioxolan-2-yl)-octan-2-one has been explored in various studies. Its structural features suggest potential interactions with biological targets, particularly in drug design and development. The dioxolane ring may act as a protecting group in synthetic pathways for bioactive compounds. Additionally, compounds with similar structures have shown promise in pharmacological applications, including antimicrobial and anti-inflammatory activities .

The synthesis of 1-(1,3-Dioxolan-2-yl)-octan-2-one can be achieved through several methods:

- Acetalization: This method involves the reaction of carbonyl compounds with 1,2-ethanediol in the presence of Brönsted or Lewis acid catalysts. This approach is common for forming dioxolane structures.

- Industrial Production: Large-scale synthesis often utilizes continuous flow processes to enhance yield and purity. Eco-friendly reductants such as glucose have been explored for synthesizing related compounds .

This compound has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Investigated for its potential role in drug development due to its unique structure that may interact favorably with biological systems.

- Industrial Uses: Employed in producing polyvinyl chloride stabilizers and as a component in liquid crystals .

Research on interaction studies involving 1-(1,3-Dioxolan-2-yl)-octan-2-one has focused on its reactivity and mechanisms of action. The cyclic structure allows it to participate in various reactions without significant steric hindrance, enabling it to act as a versatile building block in organic synthesis. Studies have also explored its potential interactions with enzymes and receptors relevant to pharmacology .

Several compounds share structural similarities with 1-(1,3-Dioxolan-2-yl)-octan-2-one. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,3-Dioxane | Six-membered ring | Used primarily as a solvent; less reactive than dioxolanes. |

| 1,2-Dioxolane | Isomeric form | Contains adjacent oxygen centers; often used as a peroxide. |

| (+)-cis-Dioxolane | Muscarinic agonist | Active in biological studies; distinct pharmacological properties. |

| 4-Octyl-1,3-Dioxolan-2-one | Cyclic carbonate | Enhanced hydrophobic properties; used in polymer synthesis. |

The uniqueness of 1-(1,3-Dioxolan-2-yl)-octan-2-one lies in its specific structural arrangement and reactivity profile, making it suitable for various applications not fully addressed by these similar compounds .